molecular formula C15H13BrN2O2 B5911314 4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide

4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide

Cat. No.: B5911314
M. Wt: 333.18 g/mol
InChI Key: WIKFUTWZZXPSKG-TZGYRSQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide is a synthetic organic compound that features a bromine atom, a furan ring, and a benzamide group

Preparation Methods

The synthesis of 4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and furan-2-carbaldehyde.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The mixture is heated to facilitate the formation of the imine linkage.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide involves its interaction with specific molecular targets. For example, as an elastase inhibitor, it binds to the active site of the elastase enzyme, preventing it from degrading elastin and other proteins. This inhibition can reduce inflammation and tissue damage in various diseases .

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide include:

The uniqueness of this compound lies in its combination of a furan ring and a benzamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-[(Z)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-11(4-9-14-3-2-10-20-14)17-18-15(19)12-5-7-13(16)8-6-12/h2-10H,1H3,(H,18,19)/b9-4+,17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKFUTWZZXPSKG-TZGYRSQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Br)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)Br)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.